Cas no 2287300-11-0 (1-(1-ethylazetidin-3-yl)-1H-1,2,3-benzotriazol-6-amine)

1-(1-Ethylazetidin-3-yl)-1H-1,2,3-benzotriazol-6-amine is a heterocyclic compound featuring a benzotriazole core linked to an ethyl-substituted azetidine moiety. This structure imparts unique reactivity and potential applications in medicinal chemistry and material science. The presence of the amine group at the 6-position enhances its utility as a versatile intermediate for further functionalization, enabling the synthesis of more complex derivatives. The azetidine ring contributes to conformational rigidity, which may improve binding affinity in pharmacological contexts. Its well-defined molecular architecture makes it suitable for exploratory research in drug discovery, particularly in the development of kinase inhibitors or other biologically active agents. The compound is typically handled under controlled conditions due to its reactive functional groups.
1-(1-ethylazetidin-3-yl)-1H-1,2,3-benzotriazol-6-amine structure
2287300-11-0 structure
Product name:1-(1-ethylazetidin-3-yl)-1H-1,2,3-benzotriazol-6-amine
CAS No:2287300-11-0
MF:C11H15N5
Molecular Weight:217.270301103592
CID:5912594
PubChem ID:165981010

1-(1-ethylazetidin-3-yl)-1H-1,2,3-benzotriazol-6-amine 化学的及び物理的性質

名前と識別子

    • EN300-6750483
    • 2287300-11-0
    • 1-(1-ethylazetidin-3-yl)-1H-1,2,3-benzotriazol-6-amine
    • インチ: 1S/C11H15N5/c1-2-15-6-9(7-15)16-11-5-8(12)3-4-10(11)13-14-16/h3-5,9H,2,6-7,12H2,1H3
    • InChIKey: IBJVIOSUGWNFEO-UHFFFAOYSA-N
    • SMILES: N1(CC)CC(C1)N1C2C=C(C=CC=2N=N1)N

計算された属性

  • 精确分子量: 217.13274550g/mol
  • 同位素质量: 217.13274550g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 253
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.6
  • トポロジー分子極性表面積: 60Ų

1-(1-ethylazetidin-3-yl)-1H-1,2,3-benzotriazol-6-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6750483-0.5g
1-(1-ethylazetidin-3-yl)-1H-1,2,3-benzotriazol-6-amine
2287300-11-0 95.0%
0.5g
$1509.0 2025-03-13
Enamine
EN300-6750483-0.25g
1-(1-ethylazetidin-3-yl)-1H-1,2,3-benzotriazol-6-amine
2287300-11-0 95.0%
0.25g
$1447.0 2025-03-13
Enamine
EN300-6750483-10.0g
1-(1-ethylazetidin-3-yl)-1H-1,2,3-benzotriazol-6-amine
2287300-11-0 95.0%
10.0g
$6758.0 2025-03-13
Enamine
EN300-6750483-5.0g
1-(1-ethylazetidin-3-yl)-1H-1,2,3-benzotriazol-6-amine
2287300-11-0 95.0%
5.0g
$4557.0 2025-03-13
Enamine
EN300-6750483-2.5g
1-(1-ethylazetidin-3-yl)-1H-1,2,3-benzotriazol-6-amine
2287300-11-0 95.0%
2.5g
$3080.0 2025-03-13
Enamine
EN300-6750483-0.05g
1-(1-ethylazetidin-3-yl)-1H-1,2,3-benzotriazol-6-amine
2287300-11-0 95.0%
0.05g
$1320.0 2025-03-13
Enamine
EN300-6750483-1.0g
1-(1-ethylazetidin-3-yl)-1H-1,2,3-benzotriazol-6-amine
2287300-11-0 95.0%
1.0g
$1572.0 2025-03-13
Enamine
EN300-6750483-0.1g
1-(1-ethylazetidin-3-yl)-1H-1,2,3-benzotriazol-6-amine
2287300-11-0 95.0%
0.1g
$1384.0 2025-03-13

1-(1-ethylazetidin-3-yl)-1H-1,2,3-benzotriazol-6-amine 関連文献

1-(1-ethylazetidin-3-yl)-1H-1,2,3-benzotriazol-6-amineに関する追加情報

Compound CAS No. 2287300-11-0: 1-(1-Ethylazetidin-3-yl)-1H-1,2,3-Benzotriazol-6-Amine

The compound with CAS No. 2287300-11-0, known as 1-(1-Ethylazetidin-3-yl)-1H-1,2,3-benzotriazol-6-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of the benzotriazole family, which is widely recognized for its applications in corrosion inhibition, UV stabilization, and as a ligand in coordination chemistry. The benzotriazole core of this molecule provides a rigid and aromatic structure, while the ethylazetidin substituent introduces flexibility and potential for further functionalization.

Recent studies have highlighted the unique properties of benzotriazole derivatives in various chemical systems. For instance, researchers have explored the role of benzotriazole-based ligands in metalloenzyme mimics and catalytic processes. The presence of the ethylazetidine group in this compound adds a cyclic ether functionality, which can participate in hydrogen bonding and other non-covalent interactions. This makes the compound particularly interesting for applications in supramolecular chemistry and drug design.

The synthesis of 1-(1-Ethylazetidin-3-yl)-1H-1,2,3-benzotriazol-6-amine typically involves a multi-step process that combines nucleophilic aromatic substitution with cyclization reactions. The starting material is often a substituted benzotriazole derivative, which undergoes reaction with an appropriate azetidine derivative to form the final product. This synthesis pathway has been optimized in recent years to improve yield and purity, making it more accessible for large-scale production.

One of the most promising applications of this compound lies in its potential as a corrosion inhibitor for metals and alloys. Studies have shown that benzotriazole derivatives can form protective films on metal surfaces, effectively preventing oxidation and degradation. The ethylazetidine substituent in this compound may enhance its adsorption properties on metal surfaces, leading to improved corrosion protection.

In addition to its corrosion inhibiting properties, this compound has also been investigated for its role in UV stabilization applications. The aromatic structure of the benzotriazole core absorbs UV light efficiently, making it a valuable component in coatings and polymers exposed to sunlight. Recent research has focused on modifying the substituents on the benzotriazole ring to optimize UV absorption properties without compromising other functionalities.

The coordination chemistry of benzotriazole derivatives is another area where this compound has shown significant potential. The nitrogen atoms in the benzotriazole ring can act as coordinating sites for metal ions, forming stable metal complexes with unique magnetic and electronic properties. The presence of the ethylazetidine group may influence the geometry and stability of these complexes, offering new possibilities for designing materials with tailored properties.

From a biological standpoint, this compound has been studied for its potential as a bioactive agent. The combination of an aromatic benzotriazole core and a flexible ethylazetidine substituent may allow for interactions with biological targets such as enzymes or receptors. Recent studies have explored its activity against various enzymes, including kinases and proteases, suggesting that it could serve as a lead compound for drug development.

In conclusion, CAS No. 2287300-11-0, or 1-(1-Ethylazetidin-3-yl)-1H-1,2,3-benzotriazol-6-amine, is a versatile compound with applications spanning multiple disciplines. Its unique structure combines the stability of a benzotriazole core with the flexibility of an ethylazetidine substituent, making it a valuable tool for researchers in chemistry, materials science, and biology.

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